2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip)
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Overview
Description
2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip) is an organohalide compound with the molecular formula C12H18BrIS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-3-n-octylthiophene typically involves halogenation reactions. One common method is the bromination of 3-n-octylthiophene followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of a catalyst such as copper to stabilize the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction conditions to ensure high purity and yield. The use of copper chips helps in stabilizing the compound during synthesis and storage .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-3-n-octylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex organic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Major Products Formed
The major products formed from these reactions are often more complex thiophene derivatives, which can be used in the synthesis of conjugated polymers and other advanced materials .
Scientific Research Applications
2-Bromo-5-iodo-3-n-octylthiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Materials Science: Plays a role in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-3-n-octylthiophene in organic reactions involves the activation of the thiophene ring through halogenation. The presence of bromine and iodine atoms makes the compound highly reactive, allowing it to participate in various coupling and substitution reactions. These reactions often involve the formation of carbon-carbon bonds, facilitated by palladium or nickel catalysts .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-n-octylthiophene: Similar structure but lacks the iodine atom, making it less reactive in certain coupling reactions.
5-Iodo-2-n-octylthiophene: Similar but with different halogenation pattern, affecting its reactivity and applications.
Uniqueness
2-Bromo-5-iodo-3-n-octylthiophene is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in organic synthesis. This dual halogenation allows for more diverse chemical modifications and applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
2-bromo-5-iodo-3-octylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrIS/c1-2-3-4-5-6-7-8-10-9-11(14)15-12(10)13/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOLKTBMZYMZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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